
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, bromo, tert-butyl, and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of Substituents: The tert-butyl group can be introduced via alkylation using tert-butyl halides. The amino group can be introduced through nucleophilic substitution reactions.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS).
Cyano Group Introduction: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium cyanide, and amines can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine, NBS, and other halogenating agents can be used under acidic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and other reducing agents can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group with sodium azide would yield 5-Amino-3-azido-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be used as therapeutic agents. Research is ongoing to explore its potential as a treatment for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its derivatives may be used in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-chloro-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
5-Amino-3-iodo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with an iodine atom instead of a bromine atom.
5-Amino-3-methyl-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile lies in its specific combination of substituents, which imparts unique chemical and physical properties. The presence of the bromo group allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
1390635-65-0 |
|---|---|
Molekularformel |
C8H11BrN4 |
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
5-amino-3-bromo-1-tert-butylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11BrN4/c1-8(2,3)13-7(11)5(4-10)6(9)12-13/h11H2,1-3H3 |
InChI-Schlüssel |
LKKZABQMNDQZKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=C(C(=N1)Br)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





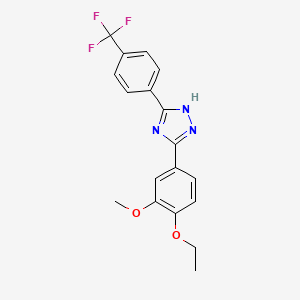
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)
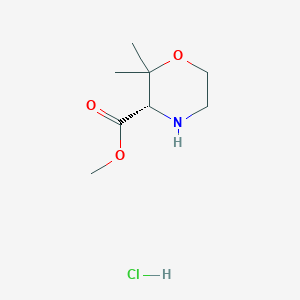

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)

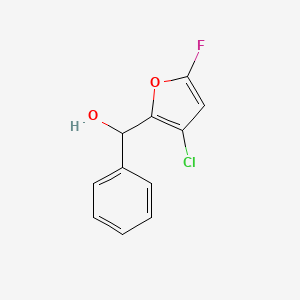
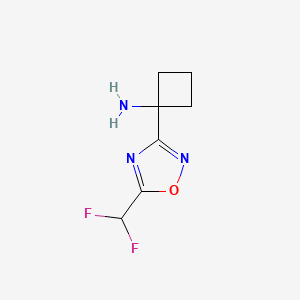
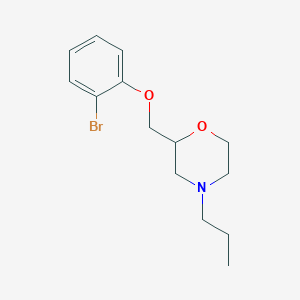
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
